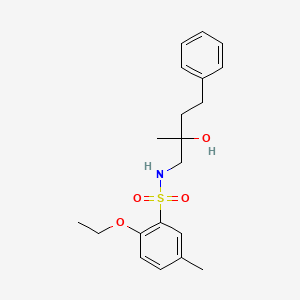

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMIKZBRXCDABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide typically involves multiple steps:

-

Formation of the Benzenesulfonamide Core

Starting Material: 5-methylbenzenesulfonyl chloride.

Reaction: The sulfonyl chloride reacts with an appropriate amine to form the benzenesulfonamide core.

Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral conditions.

Products: Oxidation of the hydroxy group to a carbonyl group.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Usually performed in anhydrous conditions.

Products: Reduction of the sulfonamide group to a sulfonic acid.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often carried out in the presence of a base.

Products: Substitution of the ethoxy group with the nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, potassium carbonate.

Solvents: Dichloromethane, tetrahydrofuran.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive pathways.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Investigated for its effects on various biological pathways, potentially serving as a tool compound in biochemical research.

Industrial Applications: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy-methyl-phenylbutyl chain may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-hydroxy-2-methyl-4-phenylbutyl)-benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

2-ethoxy-N-(2-hydroxy-2-methylbutyl)-benzenesulfonamide: Lacks the phenyl group, potentially altering its binding properties and biological activity.

N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide: Similar structure but without the ethoxy group, which may influence its chemical behavior and applications.

Uniqueness

The presence of both the ethoxy group and the hydroxy-methyl-phenylbutyl chain in 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity, setting it apart from similar compounds.

Actividad Biológica

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C20H27NO4S

- Molecular Weight : 377.4977 g/mol

- CAS Number : 1286699-58-8

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, the presence of the hydroxyl and ethoxy groups may enhance its solubility and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's mechanism involves competitive inhibition of enzymes involved in folate metabolism, which is essential for bacterial growth. In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains.

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 32 |

| Escherichia coli | >64 |

Study on Antitumor Effects

In a separate investigation focusing on its antitumor effects, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires thorough evaluation for potential cytotoxic effects, particularly at higher concentrations.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent selection) to stabilize intermediates. For sulfonamide derivatives, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, and stepwise purification (e.g., column chromatography) ensures high yields. Monitoring reactions via thin-layer chromatography (TLC) and characterizing intermediates with NMR spectroscopy is critical .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves absolute configuration. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria) and enzyme inhibition studies (e.g., cyclooxygenase or carbonic anhydrase). Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity. Structural analogs show activity dependent on substituent electronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Refinement using SHELXL (via Olex2 or similar interfaces) resolves bond-length discrepancies and thermal parameters. For flexible moieties (e.g., the hydroxybutyl chain), restrained refinement and Hirshfeld surface analysis validate hydrogen-bonding networks. High-resolution data (≤1.0 Å) improves accuracy .

Q. What computational approaches are suitable for predicting its interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina) models binding to proteins (e.g., COX-2), while molecular dynamics (MD) simulations (GROMACS) assess stability over time. Compare results with crystallographic data to validate models .

Q. How should researchers address contradictory bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles. Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and analyze impurities via HPLC. Cross-validate with structural analogs (e.g., methoxy vs. ethoxy derivatives) to isolate structure-activity relationships (SAR) .

Q. What strategies enhance the compound’s metabolic stability for pharmacological studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism. Deuterium labeling at labile positions (e.g., benzylic hydrogens) or formulation with cyclodextrins improves half-life. Monitor stability in liver microsome assays and adjust synthetic routes accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.